molecular formula C13H10BrF B1321693 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl CAS No. 83169-84-0

3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl

Cat. No. B1321693
CAS RN: 83169-84-0
M. Wt: 265.12 g/mol
InChI Key: NLANNLYVBVMHDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl has been extensively studied using various computational methods. For instance, the molecular structure and vibrational frequencies of a compound with a similar bromo and fluoro-substituted biphenyl structure were investigated using Gaussian09 software, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . Another study on a structurally related compound reported the dihedral angle between the bromophenyl and fluorophenyl rings, which was found to be 48.90°, contributing to the overall molecular geometry . These studies provide insights into the molecular structure of bromo and fluoro-substituted biphenyl compounds, which are crucial for understanding their reactivity and physical properties.

Synthesis Analysis

The synthesis of related bromo and fluoro-substituted compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . The synthesis process is carefully monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure of intermediates and final products. These methods ensure the successful preparation of the desired compounds, which can serve as intermediates for the synthesis of biologically active molecules.

Chemical Reactions Analysis

The reactivity of bromo and fluoro-substituted compounds is influenced by the presence of these halogens, which can participate in various chemical reactions. For example, the synthesis of a fluoromethyl compound involved the conversion of a bromo-substituted precursor to a fluoromethyl derivative, followed by further functionalization . The presence of bromo and fluoro groups can also affect the electrophilic and nucleophilic regions of a molecule, as indicated by molecular electrostatic potential maps . These regions are important for understanding the sites of chemical reactivity in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo and fluoro-substituted biphenyl compounds are characterized using spectroscopic techniques and computational methods. Infrared (IR) spectroscopy, NMR, and ultraviolet-visible (UV-Vis) spectroscopy are employed to determine the structural characteristics of these compounds . Additionally, computational studies such as density functional theory (DFT) provide information on the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a compound's chemical stability and reactivity . Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to assess the thermal stability and decomposition patterns of these compounds .

Scientific Research Applications

Liquid Crystal Applications

3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl has been explored for use in liquid crystal displays. Research by Jiang et al. (2012) highlighted the synthesis and mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals, which include compounds with a lateral fluoro substitute, showing potential for use in liquid crystal display mixtures due to their broad nematic mesophase, low melting points, and high clearing points (Jiang et al., 2012).

Polymer and Nanoparticle Research

Studies have also examined the role of fluorinated biphenyls in the synthesis of polymers and nanoparticles. For example, Fischer et al. (2013) used bromo and fluoro-substituted phenyl compounds to initiate chain growth polymerization, leading to the production of bright fluorescence emission-tuned nanoparticles (Fischer et al., 2013).

Photoredox Catalysis in Organic Synthesis

Koike and Akita (2016) discussed the use of fluoromethyl groups, such as those in fluorinated biphenyl compounds, in photoredox catalysis. This technique is vital for the synthesis of various organic compounds, especially in pharmaceutical and agrochemical applications (Koike & Akita, 2016).

Electronic Property Tuning

Gohier et al. (2013) explored the use of 3-fluoro-4-hexylthiophene, a compound related to fluorinated biphenyls, in tuning the electronic properties of conjugated polythiophenes, highlighting the importance of these compounds in modifying electronic and optical properties of materials (Gohier et al., 2013).

Metabolic and Structural Studies

Research by Tulp et al. (1977) on the mass spectra and gas chromatographic properties of halomethoxy-biphenyls, including fluorinated derivatives, contributes to understanding their metabolic pathways and structural characteristics, which is essential inbiochemical and environmental studies (Tulp et al., 1977).

Conformational Analysis

Zuaretz et al. (1991) investigated the conformational behavior of multiarmed units such as decakis(bromomethyl)biphenyl, which is structurally related to 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl. This study provided insights into the mutual steric interactions between arms of different moieties, crucial for understanding molecular dynamics and interactions (Zuaretz et al., 1991).

Synthesis of Chiral Biphenyls

Delogu et al. (2000) described the regioselective bromination and desymmetrization of biphenyl, a process relevant to the synthesis of chiral nonracemic C2-symmetry biphenyls. Such syntheses have implications in the development of asymmetric catalysts and chiral materials (Delogu et al., 2000).

Exploration in Organic Chemistry

Parkinson and Safe (1982) explored the cytochrome P-450-mediated metabolism of biphenyl and 4-halobiphenyls, including fluoro derivatives. Understanding the metabolism of these compounds is crucial in the field of pharmacology and toxicology (Parkinson & Safe, 1982).

Safety And Hazards

Bromomethyl compounds can be hazardous due to their reactivity. They can cause burns and eye damage, and may be harmful if swallowed or inhaled . Proper safety precautions should be taken when handling these compounds.

properties

IUPAC Name

1-(bromomethyl)-3-(3-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLANNLYVBVMHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604868
Record name 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl

CAS RN

83169-84-0
Record name 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Konieczny, B Musielak, J Kocik… - Journal of Medicinal …, 2020 - ACS Publications
Immune checkpoint blockade is one of the most promising strategies of cancer immunotherapy. However, unlike classical targeted therapies, it is currently solely based on expensive …
Number of citations: 42 pubs.acs.org
XW Jiang, BE Jiang, H Liu, ZT Liu, LL Hu, M Liu… - European Journal of …, 2018 - Elsevier
GPR40, also known as free fatty acid receptor 1 (FFAR1), is a member of G protein-coupled receptors (GPCR) family and has emerged as an attractive target for the treatment of type 2 …
Number of citations: 10 www.sciencedirect.com

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